molecular formula C15H13NOS B15394870 5-(2-Methoxyphenyl)-2-methylbenzo[d]thiazole

5-(2-Methoxyphenyl)-2-methylbenzo[d]thiazole

Cat. No.: B15394870
M. Wt: 255.3 g/mol
InChI Key: JMYFZPZCKHZFGO-UHFFFAOYSA-N
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Description

5-(2-Methoxyphenyl)-2-methylbenzo[d]thiazole is a useful research compound. Its molecular formula is C15H13NOS and its molecular weight is 255.3 g/mol. The purity is usually 95%.
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Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-(2-Methoxyphenyl)-2-methylbenzo[d]thiazole, and how can structural purity be validated?

The synthesis typically involves coupling reactions between substituted benzothiazoles and aryl groups under controlled conditions. Key steps include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .
  • Catalysts : Base catalysts like K₂CO₃ facilitate nucleophilic substitution at the thiazole ring .
  • Characterization : Validate purity and structure using:
    • Melting points (compare with literature values).
    • Spectroscopy : IR for functional groups (e.g., C-S stretch at ~650 cm⁻¹), ¹H/¹³C NMR for substituent positions (e.g., methoxy proton at δ 3.8–4.0 ppm) .
    • Elemental analysis : Confirm stoichiometry (e.g., C, H, N, S content) .

Q. How can researchers assess the in vitro biological activity of this compound, particularly its enzyme inhibition potential?

Standard assays include:

  • MAO inhibition : Use recombinant human MAO-A/MAO-B with kynuramine as a substrate. Quantify the fluorescent product 4-hydroxyquinoline via spectrophotometry. IC₅₀ values < 1 µM indicate high potency (e.g., derivatives with nitro or chloro substituents showed IC₅₀ ~0.005–0.2 µM) .
  • Dose-response curves : Test concentrations from 0.001–100 µM to determine inhibition kinetics .
  • Selectivity profiling : Compare inhibition ratios (MAO-B vs. MAO-A) to identify isoform-specific effects .

Advanced Research Questions

Q. How do substituent variations on the benzothiazole core influence MAO-B inhibition efficacy?

Substituents critically modulate activity:

  • Electron-withdrawing groups (e.g., -NO₂, -Cl): Enhance MAO-B affinity. For example, 4-nitrobenzyl derivatives achieved IC₅₀ = 0.0046 µM due to stronger interactions with the FAD cofactor .
  • Positional effects : C5-substituted derivatives (e.g., 5e with -Cl) showed dual MAO-A/B inhibition, while C6-substituted analogs (e.g., 4d with -NO₂) were MAO-B-selective .
  • Benzyloxy groups : Improve binding via π-π stacking with Tyr398/Tyr435 in MAO-B’s active site .

Q. What computational strategies predict the binding interactions of this compound derivatives with MAO isoforms?

  • Molecular docking : Use X-ray structures (e.g., PDB: 2BXR for MAO-B) to model ligand-enzyme interactions. Key steps:
    • Grid generation : Focus on the substrate-binding cavity near FAD.
    • Pose scoring : Prioritize compounds with hydrogen bonds to Gln206 (MAO-B) or water-mediated interactions .
  • MD simulations : Assess stability of binding poses over 100 ns trajectories. Derivatives with rigid benzothiazole cores show lower RMSD fluctuations .

Q. How can researchers resolve contradictions in activity data across structurally similar analogs?

Case example: A nitro-substituted derivative showed high MAO-B inhibition (IC₅₀ = 0.0046 µM) but weak MAO-A activity, while a chloro-substituted analog inhibited both isoforms. Strategies include:

  • Crystallography : Resolve binding modes to identify steric/electronic mismatches (e.g., MAO-A’s larger active site accommodates bulkier groups).
  • SAR libraries : Synthesize analogs with incremental substituent changes (e.g., -F, -CF₃) to isolate electronic vs. steric effects .
  • Free-energy calculations : Compare binding ΔG values using MM-PBSA/GBSA methods .

Q. What methodologies optimize the pharmacokinetic profile of this compound for CNS targeting?

  • LogP adjustments : Introduce polar groups (e.g., -OH, -OMe) to balance blood-brain barrier (BBB) penetration (optimal LogP ~2–3) .
  • Metabolic stability : Incubate with liver microsomes to identify vulnerable sites (e.g., methoxy demethylation). Block metabolism via fluorination .
  • In vivo PET imaging : Radiolabel with ¹¹C/¹⁸F to track brain uptake in rodent models .

Q. How can researchers validate off-target effects or toxicity in preclinical studies?

  • Panel screening : Test against >50 receptors/enzymes (e.g., serotonin, dopamine receptors) to rule out polypharmacology .
  • Cytotoxicity assays : Use HepG2 cells to assess hepatotoxicity (IC₅₀ > 50 µM is desirable) .
  • Genotoxicity : Perform Ames tests with S. typhimurium strains TA98/TA100 .

Properties

Molecular Formula

C15H13NOS

Molecular Weight

255.3 g/mol

IUPAC Name

5-(2-methoxyphenyl)-2-methyl-1,3-benzothiazole

InChI

InChI=1S/C15H13NOS/c1-10-16-13-9-11(7-8-15(13)18-10)12-5-3-4-6-14(12)17-2/h3-9H,1-2H3

InChI Key

JMYFZPZCKHZFGO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)C3=CC=CC=C3OC

Origin of Product

United States

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